molecular formula C22H32N2O4 B3945040 1-(Cyclohex-3-en-1-ylmethyl)-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid

1-(Cyclohex-3-en-1-ylmethyl)-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid

Cat. No.: B3945040
M. Wt: 388.5 g/mol
InChI Key: MJVDKVSXFZGBDC-UHFFFAOYSA-N
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Description

1-(Cyclohex-3-en-1-ylmethyl)-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid is a complex organic compound that combines a piperazine derivative with oxalic acid. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as central nervous system agents. The addition of oxalic acid may influence the compound’s solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-4-[(4-ethylphenyl)methyl]piperazine typically involves the following steps:

    Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable alkylating agent.

    Introduction of the cyclohex-3-en-1-ylmethyl group: This step may involve a nucleophilic substitution reaction where the piperazine nitrogen attacks a cyclohex-3-en-1-ylmethyl halide.

    Attachment of the 4-ethylphenylmethyl group: This can be done through another nucleophilic substitution reaction.

    Formation of the oxalic acid salt: The final compound is formed by reacting the piperazine derivative with oxalic acid under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could

Properties

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2.C2H2O4/c1-2-18-8-10-20(11-9-18)17-22-14-12-21(13-15-22)16-19-6-4-3-5-7-19;3-1(4)2(5)6/h3-4,8-11,19H,2,5-7,12-17H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVDKVSXFZGBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3CCC=CC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Cyclohex-3-en-1-ylmethyl)-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid

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